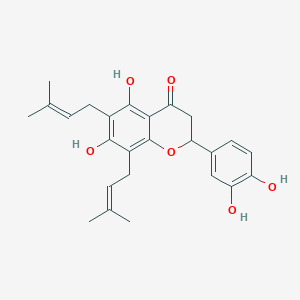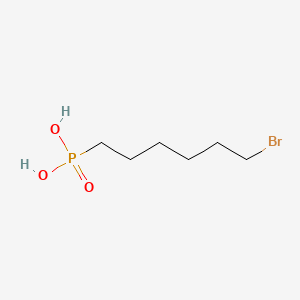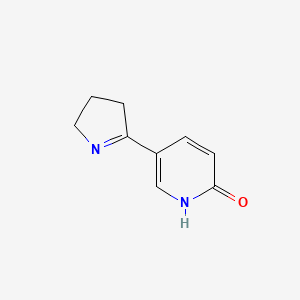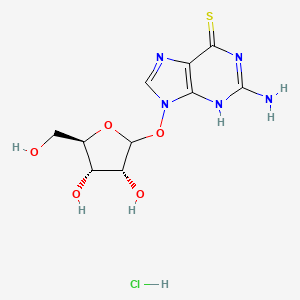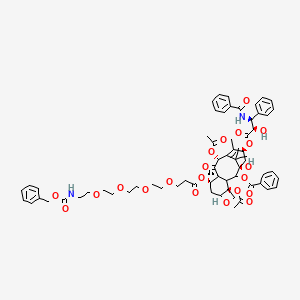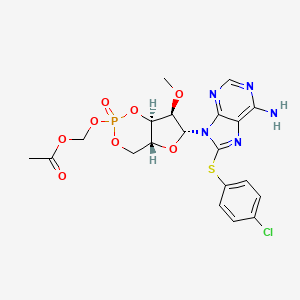
ABBV-3221
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABBV-3221 is a novel compound developed as a corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is particularly significant in the treatment of cystic fibrosis, a genetic disorder that affects multiple organs, primarily the lungs and pancreas. This compound is designed to enhance the functionality of the CFTR protein, thereby improving the regulation of chloride and bicarbonate ions across epithelial cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ABBV-3221 involves the development of an enantioselective [3+2] cycloaddition to create the pyrrolidine core of the compound. This process is carried out on a multi-kilogram scale, ensuring the production of sufficient quantities for clinical and industrial applications. The reaction conditions typically involve the use of a copper(I) triflate-toluene complex as a catalyst, with imine and nitro olefin as reactants. The reaction is conducted at approximately 14°C with stirring by an orbital shaker .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but is scaled up to meet the demands of clinical trials and potential market release. The process involves rigorous quality control measures to ensure the purity and efficacy of the compound. High-throughput screening and optimization of reaction conditions are employed to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
ABBV-3221 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or substituted aromatic rings .
Aplicaciones Científicas De Investigación
ABBV-3221 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enantioselective cycloaddition reactions and the development of new synthetic methodologies.
Biology: Investigated for its role in correcting CFTR protein dysfunction in cystic fibrosis, providing insights into the molecular mechanisms of the disease.
Medicine: Explored as a potential therapeutic agent for cystic fibrosis, particularly in combination with other CFTR modulators to enhance clinical efficacy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound for quality control in drug manufacturing .
Mecanismo De Acción
ABBV-3221 exerts its effects by enhancing the activity of the CFTR protein. It increases the opening of the chloride channel, allowing for better regulation of chloride and bicarbonate ions across epithelial cell membranes. This action is particularly effective when this compound is used in combination with other CFTR modulators, such as ABBV-2222 and GLPG1837, which further enhance the CFTR current and improve clinical outcomes for cystic fibrosis patients .
Comparación Con Compuestos Similares
Similar Compounds
ABBV-2222: Another CFTR corrector that works synergistically with ABBV-3221 to enhance CFTR function.
GLPG1837: A CFTR potentiator that increases the activity of the CFTR protein when used in combination with correctors like this compound.
VX-770 (Ivacaftor): A CFTR potentiator that enhances the gating function of the CFTR protein, used in combination with correctors for treating cystic fibrosis
Uniqueness of this compound
This compound is unique in its ability to significantly enhance CFTR function when used in combination with other modulators. Its specific mechanism of action, involving the enhancement of chloride channel opening, sets it apart from other CFTR correctors and potentiators. This makes this compound a valuable addition to the arsenal of therapeutic agents for cystic fibrosis .
Propiedades
Número CAS |
2222264-64-2 |
|---|---|
Fórmula molecular |
C30H37F3N2O6 |
Peso molecular |
578.6292 |
Nombre IUPAC |
(2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1 |
Clave InChI |
YFEYDNAKCSOOOG-YCXOGWGTSA-N |
SMILES |
O=C([C@H]1N(C([C@@H]2CCCCO2)=O)[C@@H](C3=CC=CC=C3C)[C@@H](OCC4=CC(C(F)(F)F)=CN=C4OC)[C@@H]1C(C)(C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GLPG-3221; GLPG 3221; GLPG\3221; ABBV-3221; ABBV 3221; ABBV\3221; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




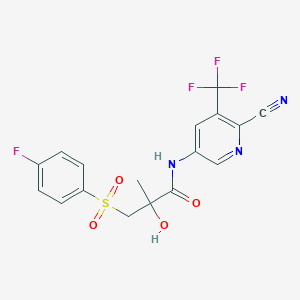
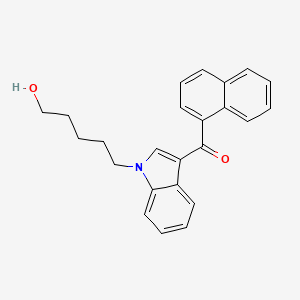
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
